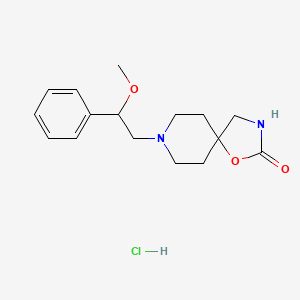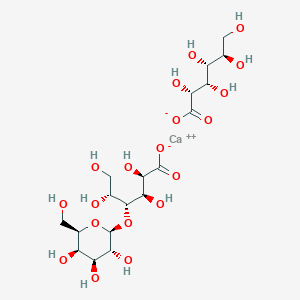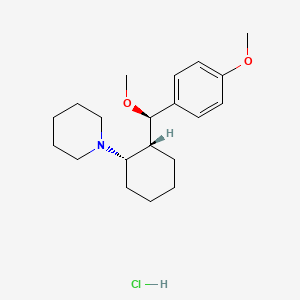
cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride: is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexyl piperidine core, followed by the introduction of the dimethoxybenzyl group. Common reagents used in these reactions include cyclohexanone, piperidine, and dimethoxybenzyl chloride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
- trans-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride
- cis-threo-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride
Uniqueness
cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. This makes it distinct from its isomers and other related compounds.
Propiedades
Número CAS |
24258-94-4 |
|---|---|
Fórmula molecular |
C20H32ClNO2 |
Peso molecular |
353.9 g/mol |
Nombre IUPAC |
1-[(1S,2R)-2-[(R)-methoxy-(4-methoxyphenyl)methyl]cyclohexyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H31NO2.ClH/c1-22-17-12-10-16(11-13-17)20(23-2)18-8-4-5-9-19(18)21-14-6-3-7-15-21;/h10-13,18-20H,3-9,14-15H2,1-2H3;1H/t18-,19+,20+;/m1./s1 |
Clave InChI |
MZHMRUUFQFXNED-SFZWVAMRSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H]([C@@H]2CCCC[C@@H]2N3CCCCC3)OC.Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(C2CCCCC2N3CCCCC3)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




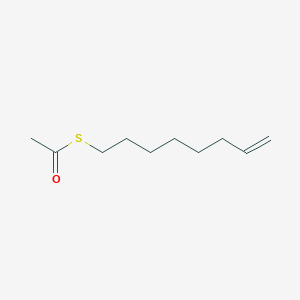
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
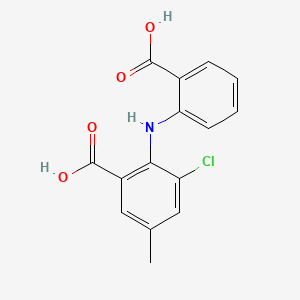
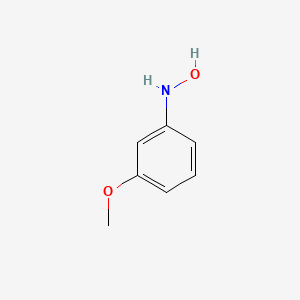

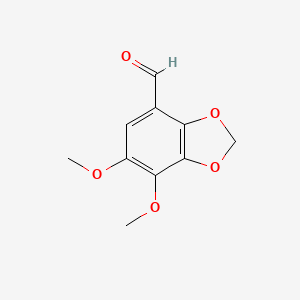
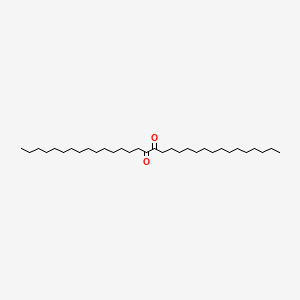
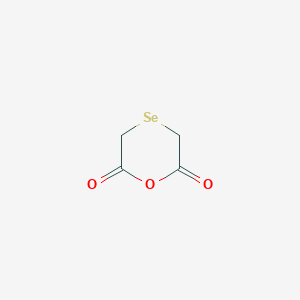
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
